Grgdtp
Description
Historical Context of Arg-Gly-Asp (RGD) Motif Discovery in Extracellular Matrix Proteins
The discovery of the RGD motif as a key cell recognition signal in extracellular matrix proteins occurred in the early 1980s through the pioneering work of Erkki Ruoslahti and Michael Pierschbacher. Their research on fibronectin, a major ECM glycoprotein, revealed that a minimal peptide sequence containing arginine, glycine (B1666218), and aspartic acid was essential for cell attachment to fibronectin-coated substrates. chem960.comnih.govnih.govqyaobio.com This tripeptide sequence, RGD, was subsequently found in many other adhesive ECM proteins, including vitronectin, fibrinogen, osteopontin, laminin, and thrombospondin. chem960.comnih.govnih.govqyaobio.comgoogle.combiotrend.com The identification of the RGD motif was a pivotal moment, leading to the understanding that a common molecular signal mediates cell adhesion to diverse ECM components. These foundational studies also led to the identification of the cellular receptors that recognize the RGD sequence, which were later named integrins. chem960.com
GRGDTP: Structure, Derivation, and Role as a Synthetic RGD Peptide Mimetic
This compound is a linear synthetic hexapeptide with the amino acid sequence Gly-Arg-Gly-Asp-Thr-Pro. chem960.comnih.govthermofisher.com Its structure incorporates the core RGD sequence flanked by glycine at the N-terminus and threonine-proline at the C-terminus. The presence and nature of these flanking residues can influence the peptide's activity and specificity towards different integrin subtypes. biotrend.com
Synthetic peptides like this compound are typically derived through chemical synthesis methods, with solid-phase peptide synthesis being a common approach. google.com This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
As a synthetic RGD peptide mimetic, this compound functions by competing with the RGD motifs in native ECM proteins for binding to integrin receptors on the cell surface. chem960.combiotrend.com By occupying the integrin binding site, this compound can inhibit or modulate cell adhesion, spreading, migration, and other cellular processes that depend on integrin-ECM interactions. This competitive inhibition makes this compound a valuable tool for probing the involvement of RGD-binding integrins in various biological phenomena.
Scope and Significance of this compound in Cellular and Molecular Mechanobiology Research
Cellular and molecular mechanobiology is an interdisciplinary field that investigates how mechanical forces influence biological processes at various scales. thermofisher.com Cells constantly sense and respond to mechanical cues from their environment, including the stiffness of the ECM and applied forces. Integrins, as key mediators of cell-ECM adhesion, play a central role in this mechanosensing and mechanotransduction.
This compound is a significant research probe in mechanobiology because it allows researchers to specifically interfere with integrin-mediated mechanical interactions. By disrupting the binding of RGD-binding integrins to the ECM, this compound can be used to study how these interactions contribute to cellular responses to mechanical stimuli.
Research findings have demonstrated the utility of this compound in this context. For instance, studies investigating the mechanism by which vascular smooth muscle cells sense mechanical strain utilized this compound as a competitive inhibitor. The peptide was shown to block the mitogenic response to mechanical strain in cells grown on certain ECM proteins like collagen, fibronectin, or vitronectin, but not on elastin (B1584352) or laminin. This indicated that the mechanosensing mechanism involved specific integrin interactions with the RGD-containing ECM proteins. Furthermore, this compound prevented strain-induced secretion of PDGF and the expression of a PDGF-A chain promoter, highlighting its role in disrupting downstream signaling pathways activated by mechanical cues.
Another example is the use of this compound in studying fibroblast migration. Focal release of this compound was employed to disrupt cell adhesions at defined regions, allowing researchers to investigate the distinct mechanical interactions at the leading and trailing edges of migrating cells. This approach revealed that disrupting leading-edge adhesions with this compound caused an immediate and global decrease in traction stress, suggesting a crucial role for these adhesions in transmitting active propulsive forces.
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZVBZDHGKJFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405178 | |
| Record name | GRGDTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108682-58-2 | |
| Record name | GRGDTP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Aspects of Grgdtp Generation and Characterization
Chemical Synthesis of GRGDTP and its Linear/Cyclic Analogs
The synthesis of peptides like this compound and its analogs is primarily achieved through chemical methods, allowing for precise control over the amino acid sequence and the introduction of modifications.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS), introduced by Bruce Merrifield, is a widely used method for chemically synthesizing peptides by sequentially adding protected amino acid derivatives to a growing peptide chain immobilized on a solid support, such as a resin. bachem.comnih.gov This technique simplifies purification as excess reagents and by-products can be removed by filtration while the peptide remains attached to the solid phase. bachem.com The process involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps. bachem.com
For the synthesis of linear peptides, SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. This method utilizes the Fmoc group for Nα-protection, which is removed under basic conditions, while side-chain functional groups are protected with base-stable, acid-labile groups. nih.gov The choice of resin and linker is crucial, as it determines the C-terminal functional group of the final peptide and can influence synthesis success and crude purity. gyrosproteintechnologies.com
The synthesis of cyclic peptide analogs of this compound can also be achieved using SPPS. Cyclization can occur through various strategies, including head-to-tail, head-to-side chain, side-chain-to-tail, and side-chain-to-side-chain cyclization. nih.gov On-resin cyclization, where the peptide is anchored to the resin through a side chain, is often more efficient than solution-phase cyclization. nih.gov This method typically involves using orthogonal protecting groups for ring closure. nih.gov For instance, cyclization via lactam formation can be performed on a solid support by deprotecting a protected carboxylic acid on the first amino acid and coupling it to the N-terminus of the linear peptide. researchgate.net Disulfide bond formation between cysteine residues is another strategy for cyclization. researchgate.net
Optimizing SPPS for complex peptides, including cyclic ones, requires careful handling of chemistries and minimizing impurities and incomplete reactions, especially for longer sequences, to avoid reducing the final purity and yield. gyrosproteintechnologies.comgyrosproteintechnologies.com Method screening and optimization involve evaluating factors such as resin selection, coupling reagents, and reaction times. gyrosproteintechnologies.comresearchgate.net
Post-Synthesis Purification and Yield Optimization
Following chemical synthesis, purification is a critical step to isolate the desired peptide from truncated sequences, deletion peptides, and other impurities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common technique for peptide purification at the semi-preparative scale (milligrams to a few hundred milligrams). ymcamerica.com
Optimizing purification involves applying method development principles similar to analytical HPLC, including column selection, choice of mobile-phase modifier, temperature, and gradient optimization. ymcamerica.com Systematic method development can significantly improve the purity and yield of the peptide product. The selection of the stationary phase with an appropriate ligand and pore size is essential for effective separation, considering the peptide's size and chemical properties. ymcamerica.com For peptides up to 30 kDa, C18 or C8 modified stationary phases are often suitable. ymcamerica.com
Data Table: Theoretical Yield based on Stepwise Efficiency
| Stepwise Yield (%) | Number of Steps | Theoretical Overall Yield (%) |
| 97 | 140 | 1.4 |
| 99 | 140 | 24 |
| 99.5 | 140 | 50 |
Beyond optimizing the synthesis itself, downstream processing steps, such as salt exchange, and considerations regarding freeze-dried versus solution storage can also impact the final isolated yield and purity. gyrosproteintechnologies.com
Physicochemical Characterization Techniques for this compound Purity and Identity
Accurate characterization of synthetic peptides like this compound is essential to confirm their purity, identity, and structural integrity. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for this purpose. gyrosproteintechnologies.com
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a powerful analytical technique used to identify the structure of chemical substances and determine the masses of molecules in a sample. organomation.com It involves ionizing chemical compounds and measuring the mass-to-charge ratios of the resulting ions. organomation.com MS provides detailed information about the molecular structure, chemical properties, and abundance of substances. organomation.com
In peptide analysis, MS is used for protein identification, studying protein-protein interactions, characterizing post-translational modifications, and protein quantification. promega.com.au For synthetic peptides like this compound, MS is crucial for verifying the molecular weight and confirming the amino acid sequence, especially when coupled with fragmentation techniques like tandem MS (MS/MS). organomation.compromega.com.au LC-MS, which combines liquid chromatography with mass spectrometry, is particularly useful for analyzing complex peptide mixtures, allowing for the separation and identification of individual components. promega.com.aunih.gov Proper sample preparation is vital for MS analysis to ensure sufficient concentration of the analyte and removal of contaminants that could interfere with ionization or produce false results. organomation.com
High-Performance Liquid Chromatography (HPLC) for Quality Control
HPLC is a widely used chromatographic technique for the separation, characterization, and investigation of components in a mixture. globalresearchonline.netbiomedpharmajournal.org It is a versatile and reliable method for both qualitative and quantitative analysis, extensively employed in quality control for pharmaceuticals and biological samples. globalresearchonline.netbiomedpharmajournal.orgadvancechemjournal.com
For this compound, HPLC is a primary method for determining purity. gyrosproteintechnologies.com Reversed-phase HPLC is commonly used, where separation is based on the differential partitioning of peptide components between a stationary phase and a mobile phase. advancechemjournal.com The retention time of a peptide in HPLC is influenced by its interactions with both the stationary and mobile phases, making changes in mobile phase composition a significant factor in separation. globalresearchonline.netadvancechemjournal.com
HPLC systems typically include a pump to force the mobile phase through a column packed with stationary phase particles, an injector for sample introduction, and a detector (such as UV/Vis or mass spectrometry) to generate a signal proportional to the amount of analyte eluting from the column. globalresearchonline.net Method development in HPLC involves optimizing parameters such as column dimensions, particle size, pore size, mobile phase composition (including pH, buffer concentration, and organic solvents), flow rate, and temperature to achieve optimal separation, sensitivity, and peak shape. globalresearchonline.netchromatographyonline.com Quality by Design (QbD) principles can be applied to HPLC method development to ensure robustness and reliability for quality control applications. sepscience.com
Design and Development of this compound-Based Molecular Probes
Molecular probes are crucial tools in molecular imaging and biological research, designed to specifically target and visualize biological processes at the molecular or cellular level. nih.govnih.govresearchgate.net The design and development of this compound-based molecular probes leverage the peptide's inherent ability to interact with integrins, a class of cell surface receptors involved in cell adhesion and signaling. The RGD (Arginine-Glycine-Aspartic acid) sequence within this compound is a known recognition motif for many integrins, particularly those involved in binding to extracellular matrix proteins like fibronectin, vitronectin, and laminin.
Designing this compound-based molecular probes involves conjugating the peptide to a signaling moiety or a carrier molecule. mdpi.com The signaling moiety allows for detection using various imaging modalities, such as fluorescence, radioactivity (for PET or SPECT imaging), or magnetic properties (for MRI). researchgate.netmdpi.com The carrier molecule can influence the probe's pharmacokinetics and biodistribution, optimizing its delivery to the target site. mdpi.com
Key considerations in the design of these probes include the selection of the signaling moiety, the size and type of the linker connecting the peptide to the signaling molecule or carrier, and the specific integrin target. mdpi.com The goal is to achieve high specificity and affinity for the target integrin while minimizing non-specific binding, leading to a high target-to-background ratio for clear imaging or effective biological interaction. mdpi.com
Strategies for developing molecular probes can involve both random and rational approaches, often combined. nih.gov Rational design is based on understanding the molecular biology of the target and the interaction between the peptide and the integrin. nih.gov Advanced chemical techniques, such as "click chemistry," can facilitate the conjugation of the peptide to various labels and carriers, enabling the construction of diverse probe molecules. nih.gov
This compound-based probes are developed for various applications, including imaging of diseases where integrin expression is altered, such as cancer, or for studying cell adhesion processes. mdpi.com The development process involves synthesizing the probe molecule and then evaluating its binding affinity, specificity, and performance in the desired application.
Molecular Mechanisms of Grgdtp Action in Cell Matrix Interactions
Integrin Receptor Binding Specificity and Affinity of GRGDTP
Integrins that recognize the RGD motif are key mediators of cell adhesion to various ECM proteins such as fibronectin, vitronectin, fibrinogen, and collagen qyaobio.comnih.govnus.edu.sg. The binding specificity and affinity of RGD-containing peptides like this compound for different integrin subtypes determine their biological effects.
Competitive Inhibition of Extracellular Matrix (ECM) Ligand Binding
This compound functions as a competitive inhibitor of ECM protein binding to integrin receptors. The RGD sequence within ECM proteins serves as a primary recognition site for approximately half of the known integrins qyaobio.com. By presenting a soluble RGD motif, this compound competes with immobilized ECM proteins for binding sites on the extracellular domain of integrins nih.govnih.govresearchgate.net. This competition disrupts the physical linkage between the cell and the ECM, thereby interfering with integrin-dependent adhesion nih.gov. The inhibitory effect of this compound on cell adhesion has been demonstrated in various contexts, including the inhibition of tumor cell invasion by interfering with interactions necessary for movement through tissues nih.govsemanticscholar.org. Studies have shown that this compound can inhibit the attachment of cells to multiple ECM components, including fibronectin, vitronectin, and type I collagen nih.govsemanticscholar.org. This competitive binding mechanism can lead to the detachment of cells from the ECM or prevent initial adhesion, thereby modulating cellular behaviors dependent on stable cell-matrix interactions nih.govnih.gov.
Differential Interactions with αvβ3, αvβ5, and α5β1 Integrins
While the RGD motif is a common recognition sequence, the flanking amino acids in RGD-containing peptides and the specific integrin heterodimer influence binding specificity and affinity researchgate.netqyaobio.com. This compound has been shown to interact with several RGD-binding integrins, including αvβ3, αvβ5, and α5β1.
Research indicates that linear RGD peptides, including this compound, generally exhibit strong affinity for αvβ3 integrin qyaobio.com. They also show affinity for αvβ5 and α5β1 integrins, although potentially to a lesser extent than for αvβ3 qyaobio.com. Some studies suggest that the hexapeptide this compound can inhibit cell attachment mediated by αvβ3 and αvβ5 integrins, as well as interactions with type I collagen which can involve other integrins like α2β1 or α11β1, although the RGD motif is primarily associated with αv and α5β1 integrins nih.govnus.edu.sgsemanticscholar.org. The differential binding can be influenced by the surrounding residues of the RGD sequence and the conformation of the peptide qyaobio.commdpi.com. For instance, while GRGDNP (a similar hexapeptide) has shown a preference for binding to α5β1, linear peptides like this compound generally exhibit strong affinity for αvβ3, followed by αvβ5 and α5β1 qyaobio.com. The precise affinity values (e.g., IC50) for this compound binding to these specific integrins can vary depending on the experimental system and conditions used researchgate.net.
Perturbation of Integrin-Mediated Adhesion Complexes
Integrin-mediated adhesion complexes, such as focal adhesions, are dynamic structures that link the ECM to the intracellular cytoskeleton and serve as signaling hubs nih.govthermofisher.comresearchgate.net. These complexes contain numerous structural and signaling proteins that assemble upon integrin ligation to the ECM nih.govthermofisher.comnih.gov. Perturbation of integrin-ECM interactions by competitive inhibitors like this compound can directly impact the formation, stability, and turnover of these adhesion complexes.
By preventing or disrupting the binding of integrins to their ECM ligands, this compound interferes with the initial steps of adhesion complex assembly nih.gov. This can lead to a decrease in the number and size of focal adhesions. Furthermore, the disruption of integrin-ECM linkage can affect the mechanical forces transmitted across the adhesion complex, which are critical for their maturation and stability researchgate.netunits.itfrontiersin.org. Studies using this compound have demonstrated its ability to disrupt cell-substrate adhesions, affecting the distribution and magnitude of traction forces exerted by cells nih.govresearchgate.net. This perturbation of adhesion complexes can, in turn, influence cell morphology, spreading, and migration nih.govnih.gov. For example, local application of this compound has been used to induce detachment of specific regions of migrating cells, revealing distinct roles of frontal and rear adhesions in cell movement nih.gov.
Downstream Intracellular Signaling Pathways Modulated by this compound
Integrin ligation and the formation of adhesion complexes trigger intracellular signaling cascades that regulate various cellular functions nih.govnih.govimrpress.com. By disrupting integrin-ECM interactions, this compound can modulate these downstream signaling pathways.
Regulation of Focal Adhesion Kinase (FAK) and Rho GTPase Signaling
Focal Adhesion Kinase (FAK) is a key non-receptor tyrosine kinase localized to focal adhesions that plays a central role in integrin-mediated signaling thermofisher.comnih.govimrpress.comnih.gov. Integrin engagement leads to FAK activation, which involves autophosphorylation and the recruitment of other signaling molecules, including Src family kinases nih.govimrpress.comnih.gov. This activation of FAK and associated proteins initiates downstream pathways that regulate cell survival, proliferation, and motility nih.govimrpress.comnih.gov. By inhibiting integrin-ECM binding, this compound can reduce the recruitment and activation of FAK at adhesion sites, thereby attenuating FAK-dependent signaling pathways thermofisher.comnih.govimrpress.com.
Rho GTPases, such as RhoA, Rac1, and Cdc42, are small GTP-binding proteins that act as molecular switches regulating various cellular processes, most notably the organization of the actin cytoskeleton and cell migration mdpi.comqiagen.comresearchgate.net. Integrin signaling can influence the activity of Rho GTPases nih.gov. For instance, integrin ligation can modulate Rho activity, which in turn affects the formation of stress fibers and focal adhesions nih.govqiagen.com. Perturbation of integrin-mediated adhesion by this compound can interfere with the upstream signals that regulate Rho GTPase activity, potentially leading to altered cytoskeletal organization and cell contractility nih.govmdpi.comqiagen.comscispace.com. While the direct impact of this compound on specific Rho GTPases requires further detailed study, its role in disrupting integrin-cytoskeletal connections suggests an indirect influence on these critical regulators of cell mechanics and motility.
Crosstalk with Cytoskeletal Dynamics and Mechanotransduction
Integrin-mediated adhesion complexes provide the physical link between the ECM and the actin cytoskeleton nih.govthermofisher.comresearchgate.net. This connection is fundamental to mechanotransduction, the process by which cells sense and respond to mechanical cues from their environment units.itfrontiersin.orgnih.govberkeley.edu. Forces generated by the cytoskeleton are transmitted through integrins to the ECM, and conversely, mechanical signals from the ECM can influence cytoskeletal organization and cellular behavior units.itfrontiersin.orgnih.govberkeley.edu.
Grgdtp As a Tool in Cellular and Tissue Engineering Research
Experimental Disruption of Cell-Substrate Adhesions in 2D and 3D Culture Systems
GRGDTP is frequently employed to experimentally disrupt cell-substrate adhesions in in vitro culture systems. In 2D culture, local application of this compound has been shown to effectively disrupt cell-substrate attachment in a controlled and localized manner, particularly in cell types like fibroblasts. molbiolcell.orgmolbiolcell.orgresearchgate.net This disruption is attributed to the peptide competing with ECM proteins for binding sites on integrin receptors on the cell surface. molbiolcell.orgmolbiolcell.org
While the application of RGD-containing peptides, in general, is relevant to 3D culture systems as a means to modulate cell-matrix interactions within a more complex environment, specific detailed research findings focusing solely on this compound's use for experimental disruption of cell-substrate adhesions in 3D culture were not as extensively highlighted in the search results as its 2D applications. However, the principle of competitive inhibition of integrin-ECM binding by RGD peptides is applicable to both 2D and 3D contexts.
Application in Traction Force Microscopy for Cell Mechanics Studies
Traction force microscopy (TFM) is a technique used to quantify the mechanical forces cells exert on their substrate. This compound has been a valuable tool in TFM studies, particularly with fibroblasts, to probe the mechanical interactions under different regions of migrating cells. molbiolcell.orgmolbiolcell.orgresearchgate.netresearchgate.net By locally applying this compound, researchers can induce the detachment of specific cell regions, such as the trailing edge, while simultaneously imaging the stress distribution on the substrate. molbiolcell.orgresearchgate.net
Investigations into Cell Migration Dynamics and Polarity (e.g., fibroblast migration)
This compound is widely used to investigate cell migration dynamics and polarity by interfering with integrin-mediated adhesion. In fibroblast migration studies, this compound-induced detachment of the trailing edge has been shown to cause extensive cell shortening. molbiolcell.orgmolbiolcell.orgresearchgate.net Both spontaneous and this compound-induced tail releases resulted in a transient increase in migration rate without changing the direction of migration. researchgate.net
Furthermore, persistent treatment with this compound near the leading edge of fibroblasts caused a dramatic, global loss of traction forces and, although traction forces and migration could recover after transient treatment, persistent exposure led the cell to develop traction forces elsewhere and reorient towards a new direction. molbiolcell.orgmolbiolcell.org These findings underscore the critical role of integrin-mediated adhesions, and specifically the distinct functions of frontal and rear adhesions, in coordinating fibroblast migration and establishing cell polarity.
Modulation of Cellular Morphology and Spreading Behavior
The ability of this compound to interfere with integrin-ECM interactions also impacts cellular morphology and spreading behavior. By competing with adhesive proteins, this compound can reduce cell attachment and consequently affect how cells spread on a substrate. While not always the sole focus, changes in cell area and shape are often observed in studies where this compound is used to disrupt adhesions, particularly in the context of migration and traction force studies. For example, this compound-induced tail retraction in fibroblasts leads to a dramatic decrease in cell length, illustrating a change in morphology linked to adhesion disruption. researchgate.net The extent of cell spreading is intrinsically linked to the balance of forces mediated by cell-substrate adhesions, which can be modulated by this compound.
Influence on Cell Proliferation and Differentiation Processes in In Vitro Models (e.g., osteoblast proliferation)
The influence of this compound on cell proliferation and differentiation processes is less consistently reported as a direct effect compared to its impact on adhesion and migration, and findings can vary depending on cell type and context. While RGD-containing peptides in general are known to influence these processes by modulating integrin signaling, specific studies focusing on this compound's direct role in promoting or inhibiting osteoblast proliferation or differentiation were not prominently found in the search results. Some research indicates that certain RGD peptides can affect osteoblast viability or differentiation, but this compound specifically has been noted as not inducing apoptosis in osteoblasts, unlike other RGD peptides such as RGDS and GRGDSP. science.gov Another study using this compound to block prostate cancer cell binding to collagen I found that collagen binding itself did not affect cell growth in that model, implying that this compound's effect on proliferation might be indirect or context-dependent. aacrjournals.org Therefore, while integrin interactions are crucial for proliferation and differentiation, the direct and specific impact of this compound on these processes, particularly in osteoblasts, requires further dedicated investigation based on the available search results.
Effects on Cellular Metabolic Homeostasis (e.g., glycogen (B147801) synthesis, glutamine transport in non-human cells)
This compound has been shown to influence cellular metabolic homeostasis in specific contexts, particularly in non-human cells. In studies using isolated rat skeletal muscle cells, this compound was found to block osmotically induced changes in both glutamine transport and glycogen synthesis. nih.govresearchgate.net This suggests that integrin-extracellular matrix interactions play a role in the mechanochemical signaling pathway that modulates these metabolic processes in response to changes in cell volume. nih.govresearchgate.net The ability of this compound to interfere with these osmotically induced metabolic responses highlights the connection between cell adhesion, mechanosensing, and metabolic regulation in these non-human cell types.
Advanced Research Methodologies Employing Grgdtp
Live-Cell Imaging Techniques for Real-Time Observation of GRGDTP Effects
Live-cell imaging techniques offer a dynamic view of cellular processes in real-time, making them highly suitable for studying the immediate and downstream effects of compounds like this compound. These techniques allow researchers to observe changes in cell morphology, adhesion dynamics, migration patterns, and intracellular signaling events as they occur upon exposure to the peptide.
Studies utilizing live-cell imaging have employed this compound to investigate its impact on cell-substrate attachment and migration. For instance, by locally applying this compound to specific regions of migrating cells, researchers have been able to disrupt adhesions and observe the resulting changes in cellular behavior and traction forces. nih.gov This approach, often combined with techniques like traction force microscopy, provides insights into the mechanical interactions between cells and their environment and how these are modulated by integrin binding. nih.gov
Live-cell imaging is also broadly used in peptide research to assess the efficacy of peptides that can cross cell membranes or regulate intracellular processes, such as autophagy. sjtu.edu.cn While this compound's primary mechanism involves extracellular integrin binding, live-cell imaging could potentially be used to observe subsequent intracellular events triggered by the disruption of cell adhesion.
Microfluidic Platforms for Controlled this compound Delivery and Cell Response Analysis
Microfluidic platforms offer precise control over the cellular microenvironment, including the delivery of soluble factors like peptides, and enable the analysis of cell responses at the single-cell level or in small populations. nih.govelveflow.com These platforms are valuable for studying cellular behavior under defined and reproducible conditions, often mimicking in vivo environments more closely than traditional cell culture. elveflow.comnih.gov
The application of microfluidic devices allows for the generation of stable concentration gradients of compounds, which can be used to study chemotaxis or dose-dependent cellular responses to this compound. elveflow.comnih.gov By encapsulating cells within hydrogels or scaffolds within microfluidic channels, researchers can create 3D culture environments and observe how this compound affects cell adhesion, spreading, and migration within a more complex matrix. nih.gov
While the search results discuss the use of microfluidic platforms for cell-based assays, including those involving peptides and the study of cell adhesion in 3D environments, specific detailed research findings or data tables directly linking this compound to microfluidic experiments were not extensively provided. However, the principles outlined in the search results regarding microfluidic cell culture, gradient generation, and real-time monitoring are directly applicable to studying this compound's effects in a controlled microenvironment. elveflow.comnih.gov
Microfluidic platforms are increasingly used for single-cell analysis, offering advantages in isolating individual cells and providing precise fluid control for studying drug response and cellular interactions. nih.govutep.edu This precision could be leveraged to analyze the heterogeneous responses of individual cells to this compound-mediated adhesion disruption.
Computational and Theoretical Modeling of Grgdtp and Rgd Peptide Interactions
Molecular Dynamics Simulations of GRGDTP-Integrin Binding Interfaces
Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of biological molecules and their interactions at the atomic level. Applied to this compound and other RGD peptides, MD simulations provide detailed information about the binding interfaces with integrins, the conformational changes involved, and the forces driving the interaction.
Studies utilizing MD simulations have explored the binding of RGD peptides to various integrins, such as αIIbβ3 and αvβ3 tandfonline.commdpi.commdpi.com. These simulations can reveal the specific amino acids within the integrin binding pocket that interact with the RGD motif. For instance, residues like Asp224, Tyr234, Ser226, Tyr190, Tyr189, Trp260, Trp262, Asp259, Lys253, Arg214, Asp217, Ser161, and Ala218 have been identified as forming a binding pocket in αIIbβ3 integrin tandfonline.com. MD simulations can also assess the effect of factors like peptide length and temperature on the binding stability and conformation tandfonline.com. Higher temperatures have been shown to increase ligand-receptor interaction in some cases tandfonline.com.
Furthermore, MD simulations can elucidate the role of divalent cations, such as magnesium (Mg²⁺), which are critical for RGD binding to integrins, particularly at the Metal Ion Dependent Adhesion Site (MIDAS) researchgate.netmdpi.com. Simulations have demonstrated that the Asp residue of the RGD motif interacts directly with the MIDAS Mg²⁺ ion, and nearby calcium (Ca²⁺) ions in the ADMIDAS and SyMBS sites can regulate ligand affinity mdpi.com. The presence of a single water molecule can also play a crucial role in stabilizing the integrin-RGD complex by bridging the MIDAS ion and the RGD Asp residue mdpi.com.
MD simulations have also been employed to compare the binding mechanisms of linear versus cyclic RGD peptides. Results suggest that cyclic RGD peptides may exhibit a more stable configuration when bound to integrin αvβ3 compared to linear forms, attributed to higher binding energy and static electrical energy, particularly in the interaction between the RGD Asp and the MIDAS site mdpi.com.
Techniques like funnel metadynamics (FM) have been applied to study RGD peptide interactions with integrins, offering enhanced sampling of binding modes and providing free-energy landscapes of the binding process mdpi.com. These simulations can reveal significant molecular changes in the integrin subunit, such as the β3 subunit, upon RGD binding mdpi.com.
In Silico Screening and Design of Novel RGD Peptide Mimetics
In silico screening and design approaches leverage computational methods to identify and develop novel molecules that mimic the activity of RGD peptides, often with improved properties such as enhanced affinity or selectivity for specific integrins. These methods can rapidly screen large databases of compounds and predict their potential binding to integrin targets, significantly reducing the time and cost associated with experimental screening polito.it.
In silico screening can involve searching protein sequence databases for proteins containing the RGD motif to identify potential natural ligands for integrins nih.gov. This approach has been used to screen for candidate ligands for integrins like αvβ8 nih.gov. Beyond identifying natural ligands, computational methods are instrumental in designing synthetic RGD mimetics, which are non-peptide molecules or modified peptides that retain the ability to bind integrins.
The design process often involves molecular docking studies to predict how potential mimetics might fit into the integrin binding pocket and form favorable interactions mdpi.comresearchgate.net. These studies can help prioritize compounds for synthesis and experimental testing. Furthermore, in silico methods can be used to design cyclic peptides with optimized sequences and conformations for improved integrin binding affinity and selectivity annualreviews.orgnih.gov. For example, focused peptide libraries have been designed and screened in silico to identify analogues with higher binding affinity to specific integrins like αvβ3 nih.gov.
Computational modeling also aids in understanding the structural features that contribute to the binding of RGD mimetics. By analyzing the predicted binding modes, researchers can identify key interactions and structural motifs that are essential for high affinity and selectivity researchgate.net. This information guides the rational design of new generations of integrin-targeting molecules.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Integrin Binding Affinity
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build predictive models that correlate the structural properties of molecules with their biological activity, such as integrin binding affinity. By analyzing a set of compounds with known structures and binding affinities, QSAR models can identify the molecular features that are important for activity and predict the affinity of new, untested compounds.
For RGD peptides and their mimetics, QSAR analysis can help in understanding how variations in amino acid sequence, cyclization, or the introduction of non-natural amino acids or linkers affect their binding affinity to different integrins nih.gov. These models can highlight the physico-chemical properties, such as charge distribution, hydrophobicity, or molecular shape, that are critical for effective binding to the integrin receptor site.
QSAR models are developed using computational descriptors that quantify various structural and electronic properties of the molecules. Statistical methods are then used to build a relationship between these descriptors and the observed binding affinities. A well-validated QSAR model can serve as a predictive tool for screening virtual libraries of compounds and prioritizing those with the highest predicted binding affinity for synthesis and experimental validation researchgate.net.
Studies have combined QSAR modeling with other computational techniques like molecular docking and pharmacophore modeling to gain a comprehensive understanding of the factors governing integrin-ligand interactions researchgate.net. This integrated approach allows for the identification of key structural requirements for high-affinity binding and facilitates the design of novel integrin antagonists or agonists with desired activity profiles. QSAR analysis contributes to a more rational and efficient process for the discovery and optimization of integrin-targeting agents.
Emerging Research Avenues and Future Directions for Grgdtp Studies
Exploring GRGDTP's Role in Synthetic Biomaterial Design and Cell-Material Interactions
The RGD sequence is widely utilized to functionalize the surfaces of synthetic biomaterials to enhance their interaction with cells nih.govresearchgate.net. This functionalization aims to stimulate cell adhesion through specific binding with integrin receptors nih.gov. Research indicates that immobilizing RGD on biomaterial surfaces can influence cell density and migration within the microenvironment nih.gov. In the context of tissue engineering, RGD functionalization has been shown to improve cell adhesion to matrices, potentially preventing cell apoptosis and promoting tissue regeneration nih.gov.
Future research on this compound in synthetic biomaterial design will likely focus on precisely controlling its presentation on material surfaces. The density, spacing, and structure of immobilized RGD peptides can significantly impact cell attachment strength, cytoskeletal reorganization, and migration researchgate.net. Studies are exploring the incorporation of RGD peptides into various synthetic materials, such as alginate scaffolds and synthetic self-assembling peptide hydrogels, to create biomimetic environments that better mimic the native extracellular matrix (ECM) nih.gov. These advanced biomaterials, functionalized with this compound, could serve as scaffolds for tissue regeneration, drug screening platforms, or components in implantable devices, with the this compound sequence providing specific cues to guide cellular behavior and integration. However, the effectiveness of RGD functionalization can depend on the underlying biomaterial's properties and how the peptide signaling integrates with endogenous processes like protein adsorption. Future work will need to address these complexities to optimize this compound-modified biomaterials for specific applications.
Investigation of this compound in Complex Multi-Cellular Systems (e.g., organoids, tissue models)
Complex multi-cellular systems, such as organoids and tissue models, are increasingly used to better recapitulate the in vivo cellular environment and tissue architecture compared to traditional 2D cell cultures. These models offer valuable platforms for studying cell-cell and cell-matrix interactions in a more physiologically relevant context.
Future investigations involving this compound will likely leverage these complex systems to understand its influence beyond single-cell interactions. Incorporating this compound into the matrices or scaffolds used to culture organoids and tissue models could provide specific adhesion cues that guide cell sorting, differentiation, and the formation of complex tissue structures. Tissue engineering approaches are already being applied to control the microenvironment of organoids using modified hydrogels. While specific studies on this compound in organoids were not prominently featured in the search results, the broader research on using RGD-modified biomaterials to control cell behavior in 3D models suggests a clear avenue for future this compound research. This compound could be used to study how specific integrin-mediated signaling, initiated by this peptide, influences the development, organization, and function of multi-cellular constructs, potentially offering insights into developmental processes, disease modeling, and regenerative medicine strategies.
Development of Advanced Analytical Techniques for this compound-Mediated Cellular Events
Understanding the precise mechanisms by which this compound interacts with cells and influences cellular events requires sophisticated analytical techniques. Current methods for peptide analysis include mass spectrometry (MS), such as MALDI-TOF MS and LC-MS, which are used for characterization, sequence confirmation, purity analysis, and studying cellular uptake and stability. Biophysical techniques like Circular Dichroism (CD), NMR, FTIR, Dynamic Light Scattering (DLS), and SEC-MALS are employed for structural characterization and to study peptide aggregation.
Future research will necessitate the development and application of more advanced analytical techniques specifically tailored to study this compound-mediated cellular events in complex environments. This could involve:
Developing highly sensitive imaging techniques to visualize this compound-integrin interactions in real-time within 3D tissue models.
Utilizing advanced MS-based proteomics to identify and quantify changes in protein expression and signaling pathways triggered by this compound binding.
Employing biosensors and microfluidic devices integrated with analytical methods to monitor cellular responses to this compound in a controlled and high-throughput manner.
Applying techniques like traction force microscopy, where this compound has already been used to disrupt cell-substrate attachment, to gain deeper insights into the mechanical forces involved in this compound-mediated cell adhesion and migration. These advancements will provide a more comprehensive understanding of the dynamic interactions and downstream effects of this compound at the molecular and cellular levels.
Challenges and Opportunities in this compound-Based Research
Research involving peptides like this compound presents several challenges and opportunities. One significant challenge in peptide research and manufacturing is the complexity and cost associated with synthesis and purification. Achieving desired levels of purity and scalability for research and potential applications remains an area of focus. Stability and delivery are also key considerations, as peptides can be prone to enzymatic degradation.
Opportunities in this compound-based research are numerous. Advances in peptide synthesis, including the exploration of greener and more efficient methods like aqueous-based synthesis, offer potential solutions to manufacturing challenges. The increasing understanding of peptide structure-function relationships allows for the design of modified this compound peptides with enhanced stability, specificity, or novel functionalities. This compound and other RGD peptides offer opportunities to target specific integrin subtypes, enabling more precise control over cellular responses. The application of this compound in developing advanced biomaterials and complex tissue models provides powerful tools for fundamental research, disease modeling, and the development of regenerative therapies nih.gov. Furthermore, the integration of advanced analytical techniques and computational modeling can accelerate the discovery and understanding of this compound's interactions and effects. The potential for peptides in drug delivery and as therapeutic agents also highlights broader opportunities that could be explored for this compound or its derivatives.
Q & A
Q. What experimental methodologies are recommended to assess GRGDTP's role in viral entry mechanisms?
- Methodological Answer : Use competitive binding assays with synthetic this compound peptides to evaluate their inhibition of viral attachment. Measure infection rates via fluorescence-based assays at varying concentrations (e.g., 0.15–15 mM) and compare with control peptides (e.g., GRGESP). Statistical analysis (ANOVA) should account for concentration-dependent trends and standard deviations, as demonstrated in HCV E2 entry studies .
Q. How should researchers design experiments to evaluate this compound's impact on endothelial permeability?
- Methodological Answer : Employ pressure measurement systems in ex vivo joint models, as described in hyperosmolarity studies. Track pressure changes over time (e.g., 0–60 minutes) using this compound in Ringer’s solution and compare with controls. Include error bars for standard deviations and replicate experiments to ensure reproducibility, referencing pressure dynamics observed in interstitial matrix studies .
Q. What statistical approaches are suitable for analyzing this compound's concentration-dependent effects?
- Methodological Answer : Use dose-response curves to quantify efficacy thresholds. For example, in HCV studies, infection rates peaked at 0.15 mM (140%) but declined at higher concentrations (15 mM: 120%). Apply nonlinear regression models to identify IC50 values and assess significance via t-tests or chi-square analysis .
Q. How can GDPR compliance be ensured when handling this compound-related human subject data?
- Methodological Answer : Conduct a Data Protection Impact Assessment (DPIA) for studies involving identifiable data. Train research teams on GDPR requirements (e.g., anonymization protocols) and document compliance in IRB submissions. Consult institutional offices (e.g., Tufts University’s Vice Provost for Research) for DPIA templates and validation .
Advanced Research Questions
Q. How can contradictions in this compound's infection rate patterns (e.g., higher efficacy at lower concentrations) be resolved?
- Methodological Answer : Investigate peptide aggregation or receptor saturation at high concentrations. Replicate experiments with alternative assays (e.g., surface plasmon resonance) to measure binding kinetics. Compare results with structural studies of this compound-receptor interactions to identify mechanistic outliers .
Q. What methodologies validate this compound's interaction with hyperosmolar environments in endothelial studies?
- Methodological Answer : Combine osmotic pressure manipulation (e.g., 600 mosm solutions) with this compound treatment. Use confocal microscopy to visualize endothelial fenestration changes and correlate with pressure data. Validate findings via knockout models or competitive inhibitors (e.g., RGD-E2 peptides) .
Q. How can AI tools like ChatGPT be ethically integrated for this compound literature reviews?
- Methodological Answer : Use AI to generate research questions (e.g., "Identify gaps in this compound’s role in HCV entry") and draft summaries. Cross-verify outputs with primary sources (e.g., PubMed-indexed papers) and ensure citations follow APA/MLA guidelines. Avoid reliance on AI for data interpretation or hypothesis generation without human validation .
Q. What strategies detect AI-generated content in this compound-related academic writing?
- Methodological Answer : Apply tools like CheckGPT to analyze abstracts for stylistic anomalies (e.g., repetitive phrasing). Manually verify claims against experimental data (e.g., infection rates from HCV studies) and ensure methodological details align with peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
